molecular formula C13H12Cl2N2OS B5716307 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide

Cat. No.: B5716307
M. Wt: 315.2 g/mol
InChI Key: HMXBBXUXPBPSAC-UHFFFAOYSA-N
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Description

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group and a thiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the reaction of 3,4-dichloroaniline with thioamide under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final step involves the acylation of the thiazole derivative with 2-methylpropanoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)amine
  • N-(4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl)-N-(2,6-dichlorophenyl)amine
  • N-(4-methoxyphenyl)-N-(5-methyl-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)amine

Uniqueness

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide is unique due to its specific combination of a dichlorophenyl group and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2OS/c1-7(2)12(18)17-13-16-11(6-19-13)8-3-4-9(14)10(15)5-8/h3-7H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXBBXUXPBPSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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